N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide typically involves the formation of the thiadiazole rings followed by the introduction of the acetamide group. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiadiazole rings through cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the ethyl and methylsulfanyl groups through nucleophilic substitution reactions.
Amidation Reactions: Formation of the acetamide group through reaction with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the acetamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the thiadiazole rings using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Medicinal Chemistry: Investigation of its biological activities, such as antimicrobial, antifungal, or anticancer properties.
Agriculture: Study of its potential as a pesticide or herbicide.
Materials Science: Exploration of its properties as a building block for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(3-ethylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]propionamide
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is unique due to its specific substitution pattern and the presence of both ethyl and methylsulfanyl groups. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C9H11N5OS4 |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C9H11N5OS4/c1-3-6-12-13-7(18-6)10-5(15)4-17-9-11-8(16-2)14-19-9/h3-4H2,1-2H3,(H,10,13,15) |
InChI Key |
OUMIOUOOHBORBR-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC(=NS2)SC |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC(=NS2)SC |
Origin of Product |
United States |
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